Adenosine 2'-phosphate(2-)

CAS No.:

Cat. No.: VC1936285

Molecular Formula: C10H12N5O7P-2

Molecular Weight: 345.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H12N5O7P-2 |

|---|---|

| Molecular Weight | 345.21 g/mol |

| IUPAC Name | [(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] phosphate |

| Standard InChI | InChI=1S/C10H14N5O7P/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(22-23(18,19)20)6(17)4(1-16)21-10/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20)/p-2/t4-,6-,7-,10-/m1/s1 |

| Standard InChI Key | QDFHPFSBQFLLSW-KQYNXXCUSA-L |

| Isomeric SMILES | C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OP(=O)([O-])[O-])N |

| Canonical SMILES | C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)OP(=O)([O-])[O-])N |

Introduction

Chemical Structure and Properties

Molecular Composition and Structure

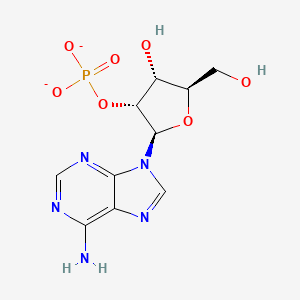

Adenosine 2'-phosphate(2-) consists of an adenine base attached to a ribose sugar with a doubly deprotonated phosphate group at the 2' position. This structural arrangement creates a unique nucleotide that differs significantly from the more commonly studied adenosine derivatives. The specific molecular characteristics include:

| Property | Value |

|---|---|

| PubChem CID | 23421209 |

| Molecular Formula | C10H12N5O7P-2 |

| Molecular Weight | 345.21 g/mol |

| Parent Compound | 2'-Adenylic acid (CID 94136) |

| Creation Date | 2007-12-06 |

| Modification Date | 2025-04-05 |

The compound features a ribonucleoside core with the doubly deprotonated phosphate group specifically positioned at the 2' carbon of the ribose sugar. This positioning distinguishes it from the more common adenosine 5'-monophosphate (AMP), where the phosphate is attached to the 5' carbon .

Physical and Chemical Characteristics

As a dianion, adenosine 2'-phosphate(2-) exhibits distinctive chemical behavior compared to its protonated counterpart. The compound exists primarily in this form at physiological pH (7.3), making it biologically relevant in cellular environments . The deprotonation of both acidic hydrogens on the phosphate group creates a highly charged molecule that influences its interactions with water, proteins, and other cellular components.

Synthesis and Metabolism

Enzymatic Production

Adenosine 2'-phosphate is enzymatically produced from adenosine 2',3'-cyclic phosphate through the action of 2',3'-cyclic-nucleotide 3'-phosphodiesterase (EC 3.1.4.37). This enzyme belongs to the family of hydrolases that specifically act on phosphoric diester bonds .

The enzymatic conversion demonstrates tissue-specific patterns:

-

In brain tissue, the enzyme acts more rapidly on 2',3'-cyclic adenosine monophosphate than on uridine or cytidine derivatives

-

In liver tissue, the enzyme preferentially catalyzes reactions with 2',3'-cyclic cytidine monophosphate over purine derivatives

The systematic name for this enzyme is nucleoside-2',3'-cyclic-phosphate 2'-nucleotidohydrolase, reflecting its role in converting cyclic nucleotides to their 2'-phosphate forms .

Metabolic Significance

The adenosine 2'-phosphate pathway represents a relatively unexplored mechanism for adenosine-based cell regulation. While 3',5'-cyclic adenosine monophosphate (cAMP) has been extensively studied as a second messenger, the 2',3'-cyclic pathway and resulting 2'-phosphate derivatives offer an alternative signaling mechanism in cellular systems .

In Saccharomyces cerevisiae (baker's yeast), adenosine 2'-phosphate has been identified as a unique metabolite, suggesting species-specific roles in certain organisms .

Structural Characteristics and Comparative Analysis

Comparison with Related Adenosine Derivatives

Adenosine 2'-phosphate(2-) differs significantly from other adenosine phosphate derivatives in both structure and function:

The unique positioning of the phosphate group at the 2' position affects both the compound's reactivity and its biological role, particularly in RNA-related processes .

Structural Features and Interactions

The adenine component of adenosine 2'-phosphate(2-) contains a purine ring system with amino groups that can participate in hydrogen bonding. In crystallographic studies, each adenosine 2'-phosphate molecule can form hydrogen bonds with multiple adjacent nucleotide molecules and water molecules . These interactions are critical for its function in biological systems and its utility in structural biology research.

Research Applications and Significance

Biochemical Investigations

Adenosine 2'-monophosphate serves as a valuable tool for investigating adenosine-mediated signaling pathways. It has been used to determine the mechanism of adenosine triphosphate-stimulated cyclic adenosine monophosphate response in various cell types, including NG108-15 cells .

Recent research has explored the suitability of adenosine derivatives, including phosphorylated forms, in improving the activity and stability of cytochrome c. Spectroscopic studies have revealed that adenosine phosphates can interact with proteins through both π-π stacking interactions and electrostatic interactions involving the phosphate groups .

Structural Biology Applications

The compound has proven valuable in structural biology studies, particularly in protein crystallography. It has been used in co-crystallization experiments with ribonuclease T1, enabling researchers to determine the enzyme's three-dimensional structure and providing insights into its catalytic mechanism .

Additionally, adenosine 2'-phosphate has served as a starting material for the synthesis of specialized research tools, including photoaffinity labels for enzyme studies. For example, it has been used to create photoaffinity labels for the coenzyme site of porcine NADP-specific isocitrate dehydrogenase .

Physiological Implications and Future Research

Biological Significance

While the specific physiological roles of adenosine 2'-phosphate(2-) continue to be investigated, its production through the 2',3'-cyclic nucleotide pathway suggests involvement in important cellular processes. The enzyme responsible for its production, 2',3'-cyclic-nucleotide 3'-phosphodiesterase, is particularly abundant in central nervous system myelin, indicating potential significance in neurological function .

Emerging Research Directions

Current and future research on adenosine 2'-phosphate(2-) may focus on:

-

Elucidating its role in RNA metabolism and regulation

-

Investigating tissue-specific functions, particularly in neural and hepatic tissues

-

Exploring its potential as a biomarker or therapeutic target

-

Examining its interactions with various cellular proteins

-

Understanding its contribution to nucleotide signaling networks

The continued exploration of this compound and related adenosine derivatives promises to enhance our understanding of fundamental biochemical processes and may lead to novel applications in both research and medicine.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume